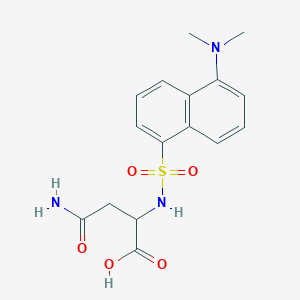

Dansyl asparagine

Description

Structure

3D Structure

Properties

CAS No. |

1100-23-8 |

|---|---|

Molecular Formula |

C16H19N3O5S |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H19N3O5S/c1-19(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)18-12(16(21)22)9-15(17)20/h3-8,12,18H,9H2,1-2H3,(H2,17,20)(H,21,22)/t12-/m0/s1 |

InChI Key |

LRBOEWHGZIFPKV-LBPRGKRZSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)N)C(=O)O |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)N)C(=O)O |

Other CAS No. |

1100-23-8 |

Synonyms |

1-Dimethylaminonaphthalene-5-sulfonyl-L-asparagine; Dansyl-L-asparagine; _x000B_Dansylasparagine; N2-Dansyl-L-asparagine; |

Origin of Product |

United States |

Advanced Methodologies for Dansyl Asparagine Synthesis and Derivatization

Chemoenzymatic Synthetic Routes for Asparagine Production Relevant to Dansylation Precursors

Biocatalysis, utilizing enzymes like asparagine synthetase (AS), presents a promising alternative to traditional plant extraction or chemical synthesis of L-asparagine due to its potential for simpler, more environmentally friendly processes. frontiersin.orgfrontiersin.org However, the industrial-scale application of this method has been hindered by challenges such as the low activity of some asparagine synthetases and the high cost associated with the adenosine (B11128) triphosphate (ATP) required for the enzymatic reaction. frontiersin.orgcolab.wsnih.gov

The synthesis of L-asparagine from L-aspartic acid is catalyzed by asparagine synthetase, an ATP-dependent enzyme. colab.ws The prohibitive cost of ATP is a major obstacle to the economic viability of large-scale biocatalytic production. colab.wsnih.gov To overcome this, research has focused on developing efficient in situ ATP regeneration systems that are coupled with the asparagine synthesis reaction.

One successful strategy involves using whole-cell biocatalysts. An efficient ATP regeneration system has been constructed utilizing the glucose metabolism of Escherichia coli, which is synergistically coupled with L-asparagine synthetase catalysis. colab.wsresearchgate.net In a scaled-up process using a 3-L fermenter with optimized substrate addition and a constant glucose feed, this in vivo approach yielded 38.49 g/L of L-asparagine after 20 hours, achieving a molar conversion rate of 29.16%. colab.ws This method proved more efficient and cost-effective compared to in vitro ATP regeneration techniques. colab.ws

Another powerful approach is to couple the asparagine synthetase with a second enzyme that can regenerate ATP. Polyphosphate kinases (PPK) are particularly suitable for this purpose as they can synthesize ATP from adenosine diphosphate (B83284) (ADP) using inexpensive polyphosphate as a phosphate (B84403) donor. frontiersin.orgnih.gov A novel class III polyphosphate kinase, DfiPPK2-III from Deinococcus ficus, has been successfully used in a coupled reaction system. frontiersin.orgnih.gov This enzyme can phosphorylate both adenosine monophosphate (AMP) and ADP to generate ATP. frontiersin.orgnih.gov By constructing a system with whole cells expressing both a novel asparagine synthetase (LsaAS-A) and DfiPPK2-III, a high yield of L-asparagine was achieved. nih.govnih.gov Under a fed-batch mode to avoid substrate inhibition, the L-asparagine yield reached 90.15%. nih.govnih.gov This dual-enzyme system significantly reduces the amount of initial ATP required, with one study noting the initial addition was only 5.66% of the theoretical demand. researchgate.net

| Regeneration System | Key Enzymes/Organisms | Key Features | Reported Yield | Source |

|---|---|---|---|---|

| In Vivo Metabolism | Escherichia coli | Utilizes host cell's glucose metabolism to regenerate ATP. | 38.49 g/L | colab.ws |

| Coupled Enzyme System | Asparagine Synthetase (LsaAS-A) & Polyphosphate Kinase (DfiPPK2-III) | Uses inexpensive polyphosphate to regenerate ATP from ADP/AMP. | 90.15% (fed-batch) | nih.govnih.gov |

| Dual Enzyme-Coupled Conversion | Asparagine Synthetase & Polyphosphate Kinase | Reduced initial ATP requirement to 5.66% of theoretical need. | 11.67 g/L | colab.wsresearchgate.net |

The efficiency of the biocatalytic synthesis of L-asparagine is critically dependent on the activity and stability of the enzymes used. researchgate.net Most asparaginases (ASNases) exhibit low stability and are active only within narrow temperature and pH ranges. researchgate.net Therefore, significant research has been dedicated to identifying and characterizing novel enzymes with superior properties.

A novel asparagine synthetase, LsaAS-A, was found to have an optimal pH of 8.0 and an optimal temperature of 41°C. frontiersin.orgfrontiersin.orgnih.gov This enzyme demonstrated considerable stability, with a half-life of 857.85 minutes in a buffer solution at pH 8.0 and 30°C. frontiersin.orgnih.gov In another study, L-asparaginase produced by the fungus Aspergillus niger showed maximum activity at a higher optimal pH of 9.0 and a temperature of 50°C. mdpi.com The stability of an enzyme under physiological conditions is a key selection criterion, particularly for enzymes intended for clinical use. researchgate.net For industrial applications, immobilization onto solid supports is a common strategy to enhance enzyme stability and reusability. ua.pt

| Enzyme | Source Organism | Optimal pH | Optimal Temperature | Source |

|---|---|---|---|---|

| Asparagine Synthetase (LsaAS-A) | (Gene-mined) | 8.0 | 41°C | frontiersin.orgfrontiersin.orgnih.gov |

| L-Asparaginase | Aspergillus niger | 9.0 | 50°C | mdpi.com |

| L-Asparaginase | Rhodospirillum rubrum | 9.0–9.3 | Not Specified | nih.gov |

Optimization of Asparagine Synthetase-Coupled ATP Regeneration Systems for L-Asparagine Biocatalysis

Dansylation Reaction Optimization for Asparagine Derivatization

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent for derivatizing primary and secondary amino groups, including that of asparagine, to yield highly fluorescent products. researchgate.netresearchgate.net This derivatization enhances detection sensitivity in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.netmdpi.com The optimization of the reaction conditions is crucial for achieving high efficiency and selectivity.

The dansylation reaction is highly dependent on pH. mdpi.comusda.gov The reaction requires an alkaline environment to ensure that the target primary amine of asparagine is in its unprotonated, nucleophilic state. usda.govusda.gov An optimal pH of approximately 9.5 is frequently cited for the efficient dansylation of amino acids. researchgate.netusda.govusda.gov This is typically achieved using buffers such as sodium carbonate-bicarbonate or borate (B1201080) buffer. mdpi.comnih.govrsc.org

The reaction is commonly performed in an aqueous-organic solvent mixture, such as acetone-water or acetonitrile-water. researchgate.netmdpi.com This is necessary because dansyl chloride itself is dissolved in an organic solvent like acetonitrile (B52724) or acetone (B3395972) before being added to the aqueous solution containing the amino acid. researchgate.netmdpi.com However, a critical consideration is the competing hydrolysis of dansyl chloride in the aqueous, alkaline environment, which forms dansyl acid—a product that is fluorescent but unreactive toward amines. mdpi.com The rate of this hydrolysis increases with pH. mdpi.com At a pH above 10.0, the hydrolysis reaction competes directly with the desired dansylation of the amine group, reducing the derivatization efficiency. usda.govusda.gov Therefore, maintaining the pH around 9.5 represents a crucial balance between ensuring the amine is reactive and minimizing the degradation of the labeling reagent. usda.gov

| pH Condition | Effect on Reaction Components | Outcome | Source |

|---|---|---|---|

| Acidic to Neutral (e.g., pH < 8) | Amine group is protonated (-NH3+). | Low reactivity with dansyl chloride, inefficient labeling. | mdpi.com |

| Optimal (e.g., pH ≈ 9.5) | Amine group is unprotonated (-NH2) and nucleophilic. | Efficient derivatization. | researchgate.netusda.govusda.gov |

| Highly Alkaline (e.g., pH > 10.0) | Rapid hydrolysis of dansyl chloride to inactive dansyl acid. | Reduced yield of dansylated product due to reagent degradation. | usda.govusda.gov |

Temperature is another important variable in the optimization of the dansylation reaction. Elevated temperatures are often employed to increase the rate of reaction. researchgate.net Various protocols report incubation at temperatures such as 38°C, 60°C, or 70°C for time periods ranging from 15 to 120 minutes. researchgate.net

However, the reaction can also proceed rapidly at ambient temperatures. mdpi.comrsc.org For instance, one study concluded that for a single dose of dansyl chloride, the reaction could be limited to 30 minutes at room temperature, and even as short as 10 minutes under higher pH conditions. mdpi.com If a slower, more controlled labeling process is desired, the reaction can be carried out at lower temperatures. mdpi.com The choice of temperature can also be influenced by downstream analytical methods. In one study optimizing the separation of dansylated amines by mixed micellar liquid chromatography, 40°C was determined to be the optimal temperature for achieving the highest number of theoretical plates and best peak symmetry. ijcce.ac.ir The effect of temperature on the retention of dansylamino acids has also been studied in hydrophobic interaction chromatography, where plots of retention factor versus reciprocal temperature were found to be nonlinear, indicating complex thermodynamic effects. nih.gov Thus, temperature can be modulated to control reaction kinetics and efficiency based on the specific experimental goals. mdpi.comresearchgate.net

Reaction Conditions for Selective Amine Derivatization

Solvent Systems for Dansylation

The selection of an appropriate solvent system is a determining factor in the successful dansylation of asparagine, profoundly affecting reaction yield and the stability of the final product. An optimal solvent system must effectively dissolve both asparagine and dansyl chloride while maintaining a suitable pH for the reaction.

Typically, a combination of aqueous and organic solvents is utilized. An aqueous buffer, commonly sodium bicarbonate, is employed to create an alkaline environment (pH 9.5-10), which is essential for the deprotonation of asparagine's primary amino group, thereby activating it for nucleophilic attack on the dansyl chloride. researchgate.netusda.gov To address the poor aqueous solubility of dansyl chloride, an organic solvent such as acetone or acetonitrile is incorporated into the mixture. researchgate.netmdpi.com The precise ratio of the organic solvent to the aqueous buffer is a critical parameter that requires optimization to maximize the yield of dansyl asparagine while minimizing the occurrence of side reactions. researchgate.net

| Solvent System Component | Function | Typical Concentration/Ratio |

| Aqueous Buffer (e.g., Sodium Bicarbonate/Carbonate) | Maintains alkaline pH (typically 9.5-10) for the deprotonation of the amino group. researchgate.netusda.gov | 100 mM nih.gov |

| Organic Solvent (e.g., Acetone, Acetonitrile) | Solubilizes dansyl chloride. researchgate.net | Often used in a 1:1 ratio with the aqueous phase. researchgate.net |

Strategies for Quenching Excess Dansyl Chloride in Derivatization Protocols

After the derivatization reaction, it is imperative to neutralize any unreacted dansyl chloride. bsu.edu If not quenched, the excess reagent can hydrolyze to form dansyl sulfonic acid, a fluorescent byproduct that can interfere with subsequent analyses. bsu.edu Moreover, residual dansyl chloride may react with other nucleophilic species in the sample, leading to the formation of artifacts and compromising the accuracy of quantification. bsu.edu

Impact on Chromatographic Profile and Stability of this compound

The chosen quenching strategy significantly influences the chromatographic profile and stability of the prepared this compound sample. The introduction of a quenching agent adds new compounds to the mixture that must be chromatographically resolved from the target analyte. bsu.edu

The use of an amine-based quenching agent results in the formation of a new fluorescent dansylated compound, necessitating a high-resolution chromatographic system to separate the this compound peak from the quencher-derived peak. bsu.edu The stability of this compound can also be influenced by the final pH of the sample post-quenching. It has been noted that dansyl amino acids exhibit greater stability under neutral to slightly acidic conditions. Thus, the quenching step may need to be followed by a pH adjustment to ensure the long-term integrity of the derivatized sample before analysis.

Preparation of this compound for Specific Research Applications

The preparation of this compound can be adapted for diverse research purposes, from generating large quantities for use as analytical standards to synthesizing specialized analogues and conjugates for targeted investigations. ontosight.aicore.ac.uk

Large-Scale Preparative Methods for Dansyl Amino Acids

For applications demanding substantial amounts of dansyl amino acids, such as in the development of analytical methodologies or as standards in high-throughput screening, large-scale preparative methods are essential. These methods are optimized for yield, purity, and economic viability.

The fundamental principles of small-scale synthesis are scaled up for larger volumes, often involving higher reactant concentrations and larger reaction vessels. A critical aspect of large-scale preparation is purification. While analytical separations typically rely on chromatography, preparative-scale purification often employs techniques like recrystallization or flash column chromatography to isolate the dansyl amino acid from unreacted starting materials and byproducts. The purity of the final product is rigorously assessed using methods such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Synthesis of this compound Analogues and Conjugates

The inherent fluorescence of the dansyl group makes it an excellent label for creating molecular probes and conjugates. This compound can be incorporated into larger molecules to investigate their structure, function, and localization. ontosight.ai

Peptide Conjugates: this compound can be integrated into peptide sequences, either at the N-terminus or within the peptide chain. acs.orggenscript.com This enables the study of peptide-protein interactions, enzymatic activity, and cellular uptake through fluorescence-based assays. acs.org The synthesis of these conjugates is often achieved using solid-phase peptide synthesis, where this compound is introduced as a protected amino acid derivative. acs.org

Nanostructure Conjugates: this compound can be conjugated to a variety of nanostructures, including gold nanoparticles and silica-coated silver nanoparticles, to create fluorescent nanoprobes. mdpi.comacs.org These probes are valuable tools for bioimaging and sensing applications. mdpi.com The conjugation chemistry typically involves linking the dansyl moiety to the surface of the nanoparticle, sometimes via a linker, to enhance accessibility and minimize fluorescence quenching. mdpi.com

Advanced Analytical Techniques Utilizing Dansyl Asparagine

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a powerful and popular technique for the quantification of derivatized amino acids. jafs.com.pl The pre-column derivatization of asparagine with Dansyl chloride to form Dansyl asparagine is a cornerstone of this approach, allowing for sensitive detection at low concentrations. mdpi.comnih.gov This method is favored for its robustness and applicability in analyzing amino acids in diverse and complex matrices, from biological fluids to foodstuffs. myfoodresearch.combevital.no

The development of analytical methods for this compound involves creating a robust procedure for separating the derivative from other sample components and ensuring the method is accurate and reliable. nih.govopenrepository.com A novel analytical method was specifically developed for determining free asparagine in grains by extracting it with an aqueous trichloroacetic acid solution, followed by a clean-up step using a reversed-phase solid-phase cartridge. nih.gov The cleaned extract is then derivatized with Dansyl chloride and analyzed by HPLC with UV or fluorescence detection. nih.gov Validation of these methods is performed according to internationally recognized guidelines to ensure specificity, accuracy, precision, and linearity. openrepository.com

The successful separation of this compound from other derivatized amino acids and matrix components hinges on the careful optimization of chromatographic conditions.

Column Chemistry : Reversed-phase (RP) columns, particularly octadecylsilane (B103800) (ODS) or C18 columns, are the standard choice for the stationary phase in this compound analysis. nih.govajpaonline.com These columns effectively retain the relatively non-polar dansylated compound, allowing for excellent separation from more polar interferences. lcms.cz For instance, research has successfully utilized ODS columns and Eclipce XDB C18 columns for these separations. nih.govajpaonline.com

Mobile Phase Gradients : Gradient elution is typically required to achieve optimal resolution and reasonable analysis times. nih.govlcms.cz A common mobile phase combination consists of an aqueous buffer and an organic modifier. nih.gov One validated method employs a gradient elution using a mixture of 0.01 mol/L ammonium (B1175870) acetate (B1210297) as the aqueous component and acetonitrile (B52724) as the organic solvent. nih.gov The gradient is programmed to start with a lower concentration of acetonitrile to retain the this compound on the column and gradually increase the acetonitrile concentration to elute it as a sharp, well-defined peak. mdpi.com Optimization of the derivatization reaction itself is also critical, with factors like pH, temperature, and reaction time being controlled to ensure complete derivatization. researchgate.netmjcce.org.mk

Validation studies are crucial to establish the performance of the analytical method. Key parameters include the limit of detection (LOD), limit of quantification (LOQ), and relative standard deviation (RSD) for repeatability and reproducibility.

A study developing an HPLC-UV method for asparagine in grains demonstrated excellent performance. nih.gov The calibration curve was linear across a concentration range of 0.5–100 µg/mL. nih.gov The method's accuracy was confirmed with mean recoveries ranging from 97.7% to 102.6% in various grain-based matrices. nih.gov Precision was established with repeatability (RSD) values between 0.8% and 2.0% and within-laboratory reproducibility (RSDwr) ranging from 1.4% to 6.2%. nih.gov The sensitivity of the method was determined with LOQs of 4 mg/kg for non-glutinous rice flour and 13 mg/kg for potato starch. nih.gov Fluorescence detection generally provides even lower detection limits compared to UV detection. jafs.com.pl

Table 1: Validation Parameters for HPLC-UV Method for Free Asparagine Quantification in Grains

| Parameter | Matrix | Value | Reference |

| Linear Range | Standard Solution | 0.5–100 µg/mL | nih.gov |

| Mean Recovery | Potato Starch, Rice Flour, Wheat Flour | 97.7–102.6% | nih.gov |

| Repeatability (RSDr) | Various Grains | 0.5–2.2% | nih.gov |

| Reproducibility (RSDR) | Various Grains | 2.3–5.9% | nih.gov |

| Limit of Quantification (LOQ) | Non-glutinous Rice Flour | 4 mg/kg | nih.gov |

| Limit of Quantification (LOQ) | Potato Starch | 13 mg/kg | nih.gov |

To ensure a method is robust and transferable, it must be validated through inter-laboratory studies. An HPLC-UV method for the determination of free asparagine in grains using dansyl derivatization was the subject of such a study involving nine laboratories. nih.gov The study analyzed five different types of grains: non-glutinous brown rice flour, corn flour, strong flour, whole wheat flour, and whole rye flour. nih.gov The results demonstrated excellent agreement between laboratories, with relative standard deviations for repeatability (RSDr) between 0.5% and 2.2%, and relative standard deviations for reproducibility (RSDR) in the range of 2.3% to 5.9%. nih.gov The calculated HorRat values, a measure of inter-laboratory precision, ranged from 0.4 to 0.6. nih.gov These performance characteristics fall within the acceptable range specified by the procedural manual of the Codex Alimentarius Commission, confirming that the method is effective and suitable for standardized use. nih.gov

The validated HPLC methods utilizing dansyl derivatization are widely applied to quantify free asparagine in a variety of complex samples. This is particularly important in the food industry, where free asparagine is a known precursor to acrylamide, a potential carcinogen formed during high-temperature cooking. nih.govnih.gov

The primary application of this method is the analysis of free asparagine in foodstuffs. nih.gov Researchers have successfully used the dansyl derivatization HPLC method to measure asparagine levels in approximately 15 different kinds of grains. nih.gov The quantitative values obtained were found to be nearly identical to those from a traditional automatic amino acid analyzer, highlighting the accuracy of the HPLC method. nih.gov An inter-laboratory study further demonstrated its utility in quantifying asparagine in a range of flours, including those from brown rice, corn, whole wheat, and rye. nih.gov The method has also been validated for use in potato starch, a key ingredient in many processed foods. nih.gov

Application in Complex Biological and Environmental Matrices

Analysis of Amino Acid Profiles in Aqueous Samples (e.g., marine and freshwaters)

The analysis of free amino acids in aqueous environments such as marine and freshwaters provides valuable insights into biogeochemical cycles and the metabolic state of aquatic ecosystems. The low concentration of individual amino acids in these matrices necessitates highly sensitive analytical methods. Derivatization with dansyl chloride is a well-established technique to enhance the detection of amino acids, including asparagine.

The general procedure involves the derivatization of amino acids in the water sample with dansyl chloride, followed by separation and detection using high-performance liquid chromatography (HPLC) with fluorescence detection. The dansylation reaction is typically carried out in an alkaline buffer. The resulting dansylated amino acids are then separated on a reversed-phase HPLC column. This method offers high sensitivity, with detection limits reported to be in the low picomolar to nanomolar range for various amino acids. ifremer.fracs.org For instance, a method for the selective determination of ammonium in water after derivatization with dansyl chloride reported a detection limit of 8 µg/L (approximately 444 nM). researchgate.net While specific studies focusing solely on this compound in marine and freshwaters are not abundant, the principles of the dansylation method are broadly applicable to the analysis of the complete suite of amino acids. In some cases, asparagine and aspartic acid may co-elute, requiring careful optimization of the chromatographic conditions or the use of mass spectrometric detection for unambiguous identification. odu.edu

Table 1: General Parameters for Analysis of Dansylated Amino Acids in Aqueous Samples

| Parameter | Description | Reference |

| Derivatization Reagent | Dansyl chloride | ifremer.frresearchgate.net |

| Reaction pH | Alkaline (typically pH 9.5-10.0) | usda.gov |

| Separation Technique | Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) | ifremer.fr |

| Detection Method | Fluorescence Detection | ifremer.fr |

| Typical Detection Limits | Picomolar to Nanomolar range | ifremer.fracs.org |

Mass Spectrometry (MS) Applications of this compound Derivatives

The introduction of the dansyl group not only imparts fluorescence but also significantly improves the ionization efficiency of asparagine in mass spectrometry, making it a powerful tool for sensitive and specific quantification.

LC-MS and LC-MS/MS Method Development for Asparagine Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the premier techniques for the sensitive and selective analysis of amino acids. Derivatization with dansyl chloride enhances the hydrophobicity of asparagine, leading to better retention on reversed-phase LC columns and improved ionization efficiency in electrospray ionization (ESI). nih.gov

In LC-MS/MS analysis, multiple reaction monitoring (MRM) is often employed for quantification. This involves selecting the protonated molecular ion of this compound as the precursor ion and monitoring a specific fragment ion produced upon collision-induced dissociation (CID). For underivatized asparagine, a common MRM transition is m/z 133.1 → 74.1. chem-agilent.com For dansylated asparagine, the precursor ion would be the [M+H]⁺ of the derivative, and a characteristic product ion would be monitored. For many dansylated amino acids, a common product ion corresponds to the dansyl group itself or a fragment thereof. mdpi.com Method validation for LC-MS/MS assays of asparagine has demonstrated high accuracy and precision, with coefficients of variation typically below 15%. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Parameters for Asparagine Analysis

| Parameter | Description | Reference |

| Derivatization | Dansyl chloride | nih.govmdpi.com |

| LC Column | Reversed-phase (e.g., C18) | nih.gov |

| Mobile Phase | Acetonitrile/water with formic acid gradient | mdpi.comgoogle.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govmdpi.com |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Precursor Ion (Dansyl-Asn) | m/z 367.1 (calculated for [M+H]⁺) | N/A |

| Product Ion (Dansyl-Asn) | m/z 171.1 (characteristic dansyl fragment) | lcms.cz |

Ion Mobility Mass Spectrometry for Conformational Studies

Ion mobility spectrometry (IMS) coupled with mass spectrometry is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. This allows for the differentiation of isomers and provides insights into the three-dimensional structure of molecules. The derivatization of asparagine with a dansyl group can facilitate its analysis by IMS.

While specific studies on the conformational analysis of this compound by IMS are limited, the technique has been successfully applied to the separation of enantiomers of dansylated amino acids. researchgate.netchemrxiv.org The collision cross-section (CCS), a measure of the ion's rotationally averaged surface area, can be determined and used to distinguish between different conformations. The separation of D- and L-amino acid-containing peptides has been demonstrated using high-resolution IMS, highlighting the potential of this technique for detailed structural characterization of chiral molecules like this compound. nih.gov The derivatization can enhance the separation of isomers by modifying their gas-phase conformations. acs.org

MALDI-TOF MS for Dansylated Peptides and Amino Acids

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a valuable tool for the analysis of a wide range of molecules, including peptides and amino acids. Dansylation of peptides and amino acids has been shown to improve their ionization efficiency in MALDI-MS, particularly for hydrophilic species. researchgate.net This leads to higher signal intensity and improved sequence coverage in the analysis of peptides. mdpi.compnas.org

For the analysis of this compound, a suitable matrix is required to absorb the laser energy and promote ionization. α-Cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for the analysis of peptides and their dansylated derivatives. pnas.orgnih.gov The MALDI-TOF MS analysis of this compound would reveal a peak corresponding to its protonated molecular ion. This technique is particularly useful for rapid screening and characterization.

Table 3: Common Matrices for MALDI-TOF MS of Dansylated Compounds

| Matrix | Abbreviation | Suitable Analytes | Reference |

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, Dansylated Peptides | pnas.orgnih.gov |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, Glycans | nih.gov |

| Sinapinic acid | SA | Proteins, Peptides |

Thin-Layer Chromatography (TLC) for Dansyl Amino Acid Separation

Thin-layer chromatography is a simple, cost-effective, and versatile technique for the separation of a wide range of compounds, including dansylated amino acids. The fluorescent nature of the dansyl group allows for easy visualization of the separated spots under UV light.

The separation of dansyl amino acids on TLC plates is typically achieved using silica (B1680970) gel as the stationary phase and a mixture of organic solvents as the mobile phase. tandfonline.comtandfonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The choice of the solvent system is critical for achieving good resolution of the amino acid mixture. For instance, a mobile phase of ethyl acetate–methanol–propionic acid (22:10:3, v/v/v) has been used for the separation of several dansyl amino acids on silica gel plates. chromatographyonline.com

Two-Dimensional TLC for Complex Amino Acid Mixtures

For complex mixtures of amino acids, one-dimensional TLC may not provide sufficient resolution. In such cases, two-dimensional TLC is employed. nih.gov This technique involves developing the chromatogram in one direction with a specific solvent system, followed by drying the plate and then developing it in a second direction, perpendicular to the first, with a different solvent system. pnas.org This approach significantly increases the separation power and allows for the resolution of complex mixtures of dansyl amino acids. pnas.orgpnas.org For example, a two-dimensional system using water/pyridine/formic acid for the first dimension and benzene/acetic acid for the second dimension has been successfully used to separate dansylated amino acids on polyamide sheets. pnas.org

Table 4: Representative Solvent Systems for Two-Dimensional TLC of Dansyl Amino Acids

| Dimension | Solvent System | Stationary Phase | Reference |

| First Dimension | Water/Pyridine/Formic Acid (93:3.5:3.5, v/v/v) | Polyamide | pnas.org |

| Second Dimension | Benzene/Acetic Acid (9:2, v/v) | Polyamide | pnas.org |

| First Dimension | Benzene-chloroform-acetic acid (50:48:2) | Reversed-phase silica gel | nih.gov |

| Second Dimension | n-Heptane-ethyl acetate-acetic acid (65:33:2) | Reversed-phase silica gel | nih.gov |

Visualization and Semiquantitative Determination Methods

The strong fluorescence of dansyl derivatives under ultraviolet (UV) light facilitates their visualization and semiquantitative analysis, particularly in chromatographic and electrophoretic separations. springernature.comnih.gov The dansyl group, chemically 1-dimethylaminonaphthalene-5-sulfonyl, reacts with the primary amino group of asparagine to form a stable, fluorescent sulfonamide adduct. springernature.commedchemexpress.com This property is exploited in techniques like thin-layer chromatography (TLC) for the qualitative and semiquantitative assessment of amino acids. nih.gov

The process typically involves the reaction of the sample containing amino acids with dansyl chloride at an alkaline pH, followed by separation of the resulting dansyl amino acids. springernature.com The fluorescence of the separated spots can be observed under UV light, and their intensity can provide a semiquantitative measure of the amino acid concentration. This method has proven effective for the analysis of amino acids in various biological and environmental samples, including marine and freshwaters.

Key Features of Dansyl Chloride Derivatization for Visualization:

Reaction: Forms stable, highly fluorescent derivatives with primary and secondary amines. medchemexpress.com

Visualization: Dansyl amino acids are readily detected under UV light. springernature.com

Sensitivity: The method is highly sensitive, allowing for the detection of minute quantities of amino acids. nih.govnih.gov

A study on the analysis of dissolved amino acids in water samples demonstrated the utility of this technique. After dansylation, the derivatives were extracted and separated by two-dimensional TLC. The resulting chromatograms revealed the presence of various amino acids, with aspartic acid being consistently identified across different water sources.

For more precise quantification, high-performance liquid chromatography (HPLC) with fluorescence detection is often employed. While this article focuses on visualization and semiquantitative methods, it is important to note that the principles of fluorescence are central to these more advanced quantitative techniques. researchgate.net

Electrophoretic Separation Techniques (e.g., Electrochromatography) for Dansyl Amino Acids

Electrophoretic techniques are powerful for the separation of charged molecules like dansyl amino acids. Capillary electrophoresis (CE) and its variant, capillary electrochromatography (CEC), are particularly well-suited for this purpose, offering high resolution and efficiency. optica.orgscilit.com

In capillary electrophoresis, charged molecules migrate in a capillary filled with a buffer solution under the influence of an electric field. The separation of dansyl amino acids is based on their differential charge-to-size ratios. nih.gov Polyacrylamide gel electrophoresis has also been used for the separation of dansylated amino acids, demonstrating the versatility of electrophoretic methods. nih.gov

Capillary electrochromatography combines the principles of HPLC and CE. It utilizes a capillary packed with a stationary phase, and the separation is achieved through a combination of electrophoretic migration and chromatographic partitioning. researchgate.netsemanticscholar.org This hybrid technique has been successfully applied to the enantioseparation of dansyl amino acids, which is crucial for distinguishing between D- and L-isomers. semanticscholar.orgnih.gov

Several research efforts have focused on developing novel stationary phases and chiral selectors for the enhanced separation of dansyl amino acids by CEC. For instance, L-arginine-modified polydopamine-coated capillaries have been used as a chiral ligand exchange system for the enantioseparation of various dansyl amino acids. semanticscholar.orgnih.gov Similarly, monolithic silica columns modified with chiral selectors like L-lysinamide have demonstrated effective separation of dansyl amino acid enantiomers. researchgate.net

The separation conditions, such as buffer pH, applied voltage, and the concentration of chiral selectors, are critical parameters that are optimized to achieve the desired resolution. capes.gov.brresearchgate.net For example, the chiral separation of dansyl amino acids using a specific cyclodextrin (B1172386) derivative as a chiral selector was found to be highly dependent on the pH of the buffer. capes.gov.br

Table of Electrophoretic Separation Parameters for Dansyl Amino Acids:

| Technique | Stationary/Selector | Analytes Separated | Key Findings |

| Polyacrylamide Gel Electrophoresis | Polyacrylamide Gel | Dansylated amino acids from protein hydrolysates | Achieved separation of most amino acids with high sensitivity. nih.gov |

| Capillary Electrophoresis (CE) | Thermo-optical detection | Test mixture of three dansylated amino acids | Demonstrated highly efficient and fast separations in narrow capillaries. optica.org |

| Chiral Ligand Exchange CE | Cu(II)-L-prolinamides | Dansyl amino acid enantiomers | Enantioselectivity was dependent on the pH-driven formation of different Cu(II) complexes. researchgate.net |

| Capillary Electrochromatography (CEC) | L-arginine-modified polydopamine-coated capillary | D,L-amino acid enantiomers | The system showed significant enhancement in enantioseparation capability. semanticscholar.orgnih.gov |

| Capillary Electrochromatography (CEC) | L-lysinamide-modified monolithic silica column | Dansyl amino acid enantiomers | The modified column generated a strong electroosmotic flow, aiding separation. researchgate.net |

| Capillary Electrochromatography (CEC) | Covalent organic framework-modified stationary phase | Sixteen dansyl amino acids | Achieved successful separation under optimized conditions. researchgate.net |

These advanced electrophoretic techniques, particularly CEC, provide powerful platforms for the detailed analysis of this compound and other dansylated amino acids, enabling both high-resolution separation and chiral recognition.

Dansyl Asparagine As a Fluorescent Probe in Biomolecular Research

Biological Sensing and Imaging Applications

Beyond protein folding, the unique fluorescent properties of dansyl asparagine and its derivatives make them suitable for various biological sensing and imaging applications. ontosight.ai The ability of the dansyl group to report on its environment allows for the design of probes that can detect specific analytes or cellular events. researchgate.netacs.org

For example, dansyl-containing peptide probes have been engineered to act as "turn-on" fluorescent sensors for gangliosides, which are important molecules on cell surfaces. acs.org The probe shows minimal fluorescence in the aqueous phase but becomes brightly fluorescent upon binding to gangliosides in the non-polar environment of the cell membrane, enabling high-contrast imaging. acs.org Furthermore, dansylated amino acids have been evaluated as imaging agents for detecting apoptosis (programmed cell death). nih.govresearchgate.net Such probes can accumulate in apoptotic cells, potentially due to changes in membrane properties or interactions with intracellular components, providing a fluorescent signal to monitor the efficacy of cancer therapies. researchgate.net

Development of Turn-On Fluorescent Probes for Specific Biological Targets

"Turn-on" fluorescent probes are particularly advantageous as they exhibit a significant increase in fluorescence intensity upon binding to their target, leading to a high signal-to-noise ratio. Dansyl-based probes are well-suited for this purpose due to the environment-sensitive nature of the dansyl fluorophore.

Selective Detection of Metal Ions (e.g., Y³⁺, La³⁺)

The development of chemosensors for the selective detection of specific metal ions is crucial for understanding their roles in biological and environmental systems. While direct use of this compound for Y³⁺ and La³⁺ detection is not widely documented, a closely related approach involves the functionalization of a macrocyclic compound with a dansyl group to achieve this selectivity.

A study detailed the synthesis of a double-functionalized cyclen (1,4,7,10-tetraazacyclododecane) bearing both carbamoyl (B1232498) and dansyl groups. This probe demonstrated selective fluorescence enhancement for Y³⁺ and La³⁺ ions in aqueous solution at a physiological pH of 7.4. acs.org Upon complexation with these trivalent metal ions, the dansyl fluorescence intensity increased significantly, by 8.6-fold for Y³⁺ and 3.8-fold for La³⁺. acs.org X-ray crystal structure analysis of the yttrium complex revealed that the Y³⁺ ion is nine-coordinated, with binding involving the four nitrogen atoms of the cyclen, three carbamoyl oxygens, and, notably, the deprotonated nitrogen and a sulfonyl oxygen of the dansylamide (B1669799) group. acs.org In contrast, other divalent and lanthanide ions either did not interact with the probe or caused the fluorescence to be quenched. acs.org

Table 1: Fluorescence Enhancement of Dansyl-Cyclen Probe with Metal Ions

| Metal Ion | Fluorescence Enhancement Factor |

|---|---|

| Y³⁺ | 8.6 |

| La³⁺ | 3.8 |

Data sourced from a study on a double-functionalized cyclen with a dansyl group. acs.org

Imaging of Gangliosides and Lipid Membranes

Gangliosides are sialic acid-containing glycosphingolipids that play critical roles in cell recognition and membrane protein regulation. rsc.org Fluorescent probes are instrumental in studying the structure and function of lipid membranes and their components. Dansylated amino acids, including dansyl-l-asparagine, have been effectively used as site-specific fluorescent markers.

Research has shown that dansyl-l-asparagine can serve as a specific marker for drug site 1 on human serum albumin (HSA). caymanchem.com Co-crystal structures of HSA in complex with dansyl-l-asparagine have elucidated the structural basis for this site-specificity. caymanchem.com This work highlights the utility of dansylated amino acids in mapping binding pockets on proteins, a principle that can be extended to studying interactions within complex biological structures like lipid membranes. While not directly imaging gangliosides, this demonstrates the probe's capacity to report on specific molecular environments.

Cellular Imaging and Permeability Studies of this compound Probes

A key requirement for intracellular probes is their ability to cross the cell membrane. The permeability of dansyl-based probes has been a subject of investigation. Studies on dansyl-based compounds provide insights into their potential for cellular imaging.

Site-Specific Labeling in Proteins and Peptides

The precise placement of a fluorescent probe within a protein is essential for accurately studying its structure, function, and dynamics. This compound and related dansylated amino acids can be incorporated into proteins through both genetic and chemical methods.

Genetic Incorporation of Dansylated Amino Acids for Probing Protein Mechanisms

A powerful technique for site-specific labeling is the genetic incorporation of unnatural amino acids containing fluorescent probes. This has been achieved with dansylated amino acids, providing a direct way to visualize protein conformational changes and interactions. acs.org

For example, the fluorescent amino acid dansylalanine, a close structural relative of this compound, has been genetically encoded in Saccharomyces cerevisiae (yeast) and Escherichia coli. acs.orgmdpi.com This was accomplished using an amber nonsense codon (TAG) and a corresponding orthogonal tRNA/aminoacyl-tRNA synthetase pair. mdpi.com The incorporated dansylalanine serves as a small, environmentally sensitive fluorescent probe. This approach has been successfully used to study the unfolding of human superoxide (B77818) dismutase, demonstrating its utility in probing structural transitions at defined sites within a protein. mdpi.com Another study employed this method to introduce dansylalanine into human ferroportin to investigate the conformational changes associated with its iron transport mechanism. The distinct fluorescence spectra of the mutants confirmed that the probe was sensitive to different local environments within the protein structure.

Table 2: Examples of Genetically Incorporated Dansylated Amino Acids

| Fluorescent Amino Acid | Organism | Application | Reference |

|---|---|---|---|

| Dansylalanine | Saccharomyces cerevisiae | Probing protein unfolding | mdpi.com |

| Dansylalanine | Escherichia coli | Probing protein conformational changes | acs.org |

| Dansylalanine | Human cells (in vitro) | Investigating iron transport mechanism |

Covalent Labeling of Solvent-Accessible Residues

Covalent labeling with dansyl chloride is a well-established method for modifying primary amines, such as the side chain of lysine (B10760008) or the N-terminus of proteins. This technique can be used to label solvent-accessible residues, providing information about a protein's surface topography and dynamics.

The reaction of dansyl chloride with proteins is robust and can be performed over a range of pH values. Studies have shown that multiple dansyl moieties can be introduced onto a protein without significantly altering its native-like conformation or non-covalent interactions. This method, coupled with mass spectrometry, allows for the identification of labeled residues, thereby mapping the solvent-accessible surfaces of a protein. Changes in the labeling pattern under different conditions (e.g., in the presence of a binding partner) can reveal information about interaction interfaces and conformational changes. For instance, α-Dansyl-L-arginine has been used as a site-specific marker for drug binding pockets on proteins.

Structural Basis of Site-Specificity in Protein Binding

The site-specificity of this compound in protein binding, particularly to human serum albumin (HSA), is determined by a combination of hydrophobic and specific hydrogen-bonding interactions. semanticscholar.orgresearchgate.net The structure of this compound, with its fluorescent dansyl group and a polar asparagine side chain, dictates its preferential binding to specific locations within the protein. semanticscholar.org

Crystallographic studies have been instrumental in elucidating the structural basis for the binding of this compound and other dansylated amino acids to HSA. semanticscholar.orgnih.govkcl.ac.ukresearchgate.net These studies reveal that dansylated amino acids with polar or charged side chains, such as dansyl-L-asparagine, show a preference for drug site 1, located in sub-domain IIA of HSA. semanticscholar.org

The core of this site-specificity lies in the interactions of the dansyl group itself. In drug site 1, the dansyl group of this compound binds within a central hydrophobic pocket, positioned between the side-chains of specific amino acid residues like Ala-291 and Leu-238. researchgate.net This hydrophobic interaction is a primary anchoring force.

Beyond the general hydrophobic fit, specific hydrogen bonds involving the sulphonamide group of the dansyl moiety play a crucial role. One of the SO2 oxygen atoms forms a hydrogen bond with the side-chain of Arg-222. researchgate.net The amide group of the sulphonamide moiety also participates in hydrogen bonding. researchgate.net

The asparagine side chain of this compound further refines the binding specificity. The polar side chain extends into the binding pocket and can form specific interactions, such as a hydrogen bond with the side chain of Lys-199. semanticscholar.org This interaction pattern is a common feature for other polar dansylated amino acids that bind to drug site 1. semanticscholar.org

The presence of other molecules, such as fatty acids, can influence the binding environment. However, studies have shown that fatty acid binding has only a modest effect on the binding of this compound to drug site 1. semanticscholar.orgnih.govkcl.ac.uk While fatty acid binding can cause conformational changes in the protein, the key hydrogen bond between the asparagine side-chain and Lys-199 is generally preserved. semanticscholar.org

It is the combination of the hydrophobic anchoring of the dansyl group and the specific hydrogen bonds formed by both the dansyl group and the asparagine side chain that provides the structural basis for the site-specific binding of this compound to proteins like HSA. semanticscholar.orgresearchgate.net This well-defined binding mode has established this compound as a reliable fluorescent probe for characterizing drug site 1 on HSA. researchgate.netnih.gov

Research Findings on this compound Protein Binding

| Parameter | Observation | Significance | References |

| Primary Binding Site | Drug Site 1 (sub-domain IIA) of Human Serum Albumin (HSA). | Establishes this compound as a site-specific probe for this major drug-binding pocket. | semanticscholar.orgnih.govkcl.ac.ukresearchgate.net |

| Key Interacting Residues | Hydrophobic pocket formed by Ala-291 and Leu-238; Hydrogen bonds with Arg-222 and Lys-199. | Defines the specific molecular interactions responsible for high-affinity binding. | semanticscholar.orgresearchgate.netresearchgate.net |

| Role of Dansyl Group | Anchors within a hydrophobic cavity; Sulphonamide group forms hydrogen bonds. | The dansyl moiety is the primary determinant of binding to the hydrophobic core of the site. | semanticscholar.orgresearchgate.net |

| Role of Asparagine Residue | Polar side chain forms a specific hydrogen bond with Lys-199. | Contributes to the specificity and stability of the binding interaction. | semanticscholar.org |

| Effect of Fatty Acids | Binding of fatty acids to HSA has a minimal impact on the binding mode of this compound to drug site 1. | Demonstrates the robustness of this compound as a probe for drug site 1, even in the presence of endogenous ligands. | semanticscholar.orgnih.govkcl.ac.uk |

| Secondary Binding Sites | A secondary binding site has been observed, though likely occupied only at high ligand concentrations. | Suggests potential for other, lower-affinity interactions under certain experimental conditions. | semanticscholar.org |

Enzymatic and Biochemical Investigations Involving Dansyl Asparagine

Enzyme Mechanism Elucidation via Radiationless Energy Transfer Kinetics

The study of enzyme kinetics and mechanisms is significantly enhanced by techniques that allow for the direct observation of enzyme-substrate complexes. Radiationless energy transfer (RET), particularly Förster resonance energy transfer (FRET), is a powerful method in this regard. nih.gov In this context, the dansyl group of dansyl asparagine acts as a fluorescent reporter.

Visualization of Enzyme-Substrate Complexes

The formation of transient enzyme-substrate (ES) complexes is a fundamental step in enzymatic catalysis. nih.gov The use of dansyl-labeled substrates, such as this compound, in conjunction with enzymes that possess intrinsic fluorophores like tryptophan, enables the direct visualization of these complexes through FRET. nih.govthermofisher.com When the dansyl group (acceptor) is brought into close proximity with a tryptophan residue (donor) within the enzyme's active site upon substrate binding, energy can be transferred non-radiatively from the excited tryptophan to the dansyl moiety. thermofisher.comacs.org This energy transfer results in a measurable change in the fluorescence emission of both the donor and the acceptor, providing direct evidence for the formation of the ES complex. nih.govnih.gov

This FRET-based approach has been successfully applied to study various enzymes, including peptidases and glycosidases. nih.govrsc.org For instance, the interaction between enzymes and dansylated glycopeptides, where asparagine links the glycan to the peptide, can be monitored to understand the specifics of substrate recognition and binding. tandfonline.com The change in fluorescence upon binding provides a real-time signal to track the association and dissociation of the substrate from the enzyme. nih.gov

Determination of Kinetic Constants (kcat, Km) and Reaction Mechanisms

Beyond simply visualizing the ES complex, RET kinetics can be employed to determine crucial kinetic parameters that define an enzyme's efficiency and its mechanism of action. nih.gov By monitoring the fluorescence changes over time, both pre-steady-state and steady-state kinetics can be analyzed in a single experiment. nih.gov

The steady-state analysis allows for the precise determination of the catalytic constant (kcat), which represents the turnover number of the enzyme, and the Michaelis constant (Km), which is the substrate concentration at half the maximum reaction velocity. nih.govstackexchange.com The ratio of these two constants, kcat/Km, provides a measure of the enzyme's catalytic efficiency or specificity for a particular substrate. stackexchange.comhzdr.de For example, in a study of cathepsin B, a substrate containing asparagine in a specific position yielded the highest kcat/Km value, indicating it was a highly preferred substrate for this enzyme. hzdr.de

Pre-steady-state kinetic analysis, which examines the initial moments of the enzymatic reaction, can reveal the number of intermediate steps in the reaction pathway and the individual rate constants for binding and catalysis. nih.gov This level of detail is critical for constructing a comprehensive reaction mechanism. nih.govnih.gov For instance, the hydrolysis of a substrate by an enzyme like asparaginase (B612624) can be dissected into steps involving the formation of an acyl-enzyme intermediate followed by its hydrolysis. nih.govworthington-biochem.com The rates of these individual steps can be quantified using RET kinetics with a suitable dansylated substrate.

Role of Asparagine and its Derivatives in Enzymatic Processes

Asparagine and its derivatives are central to numerous enzymatic reactions, acting as substrates, products, or regulators of enzyme activity.

Asparagine as a Substrate or Product in Enzyme Assays

This compound and other asparagine derivatives are frequently used to assay the activity of various enzymes. For example, the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia, can be studied using asparagine as the substrate. worthington-biochem.comnih.govresearchgate.net The depletion of asparagine or the formation of aspartic acid can be monitored to determine the enzyme's activity. nih.gov In a study of the fungal pathogen Nectria haematococca, asparagine was identified as a host signal that induces the expression of a pathogenesis-related gene. pnas.org Dansylation was used in this study to confirm the identity of the inducing molecule as asparagine. pnas.org

The specificity of enzymes for asparagine over other similar amino acids, such as glutamine, is a critical aspect of their function. nih.gov Some asparaginases exhibit significant glutaminase (B10826351) activity, which can have implications for their therapeutic use. researcherslinks.com Enzyme assays using both asparagine and glutamine as substrates are therefore essential to characterize the substrate specificity of these enzymes. nih.govresearcherslinks.com

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg or mM/min) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Pectobacterium carotovorum | L-asparagine | 0.57 | 71.42 U/mg | 43.34 | 77.90 | researchgate.net |

| Bacillus halotolerans ASN9 | L-asparagine | 0.097 | 466 mM/min | - | - | researchgate.net |

| Bacillus xiamenensis | L-asparagine | 0.15 | 35.71 U/mL | - | - | researchgate.net |

Enzymatic Treatment and its Effect on this compound or its Precursors (e.g., asparaginase)

The enzymatic treatment of asparagine or its precursors is a significant area of research, particularly in the food industry and medicine. L-asparaginase is used to reduce the levels of asparagine in food products before cooking to mitigate the formation of acrylamide, a potential carcinogen that forms during the Maillard reaction between asparagine and reducing sugars at high temperatures. nih.govconsensus.appmdpi.comresearchgate.net Studies have shown that treating food items like potatoes and coffee beans with asparaginase effectively reduces their asparagine content. nih.govmdpi.comresearchgate.net

In a medical context, L-asparaginase is a key component in the treatment of acute lymphoblastic leukemia (ALL). patsnap.communi.czresearchgate.net Certain cancer cells have a high demand for asparagine but lack sufficient asparagine synthetase to produce their own, making them dependent on extracellular sources. patsnap.comresearchgate.netpatsnap.com L-asparaginase depletes the circulating asparagine, effectively starving the cancer cells and leading to their death. patsnap.comresearchgate.netpatsnap.com Monitoring the levels of asparagine in patients undergoing asparaginase therapy is crucial, and methods based on dansyl chloride derivatization followed by HPLC have been developed for this purpose. nih.gov

The effectiveness of asparaginase treatment can be confirmed by observing the loss of biological activity associated with asparagine. For example, in the study of Nectria haematococca, treating the asparagine-containing inducer fraction with asparaginase resulted in a significant loss of its gene-inducing activity. pnas.org

| Material | Treatment | Result | Reference |

|---|---|---|---|

| Potatoes | L-asparaginase pretreatment before frying | Up to 40% reduction in asparagine content | nih.gov |

| Green Coffee Beans (C. arabica and C. canephora) | Treatment with asparaginase (Acrylaway™) | Effective reduction of free asparagine | mdpi.comresearchgate.net |

| Nectria haematococca pelD-inducer 1 (Asparagine) | Treatment with asparaginase | 80% loss of pelD-inducing activity | pnas.org |

Interplay with Biological Signaling Pathways

Asparagine is not merely a building block for proteins; it also plays a significant role in cellular signaling. The availability of asparagine can influence major signaling pathways that control cell growth, proliferation, and survival. mdpi.com For instance, asparagine has been shown to activate the mTORC1 signaling pathway, a central regulator of cell growth, and to be a positive regulator of T-cell receptor signaling. mdpi.com Conversely, asparagine can act as a negative regulator of the AMPK pathway. mdpi.com

Depletion of asparagine, such as through treatment with asparaginase, can trigger stress response pathways. mdpi.com One such pathway is the amino acid response (AAR) pathway, which is activated by amino acid deprivation and leads to the upregulation of genes involved in amino acid synthesis and transport, including asparagine synthetase (ASNS). atlasgeneticsoncology.org This serves as a compensatory mechanism for the cell to try and overcome the asparagine shortage. mdpi.com

Furthermore, the formation of isoaspartyl residues (isoAsp), which can arise from the deamidation of asparagine, is increasingly recognized as a potential biological signaling mechanism. acs.org While often considered a form of protein damage, the controlled formation of isoAsp could be harnessed by cells to regulate protein function and signaling in pathways such as apoptosis and cell adhesion. acs.org

The study of how asparagine and its metabolic state influence these signaling networks is crucial for understanding normal cellular function and the pathology of diseases like cancer. mdpi.commdpi.com Research has shown that ASNS expression levels are associated with the progression of certain tumors, and the lack of ASNS in some cancer cells makes them vulnerable to asparagine depletion therapies. cellsignal.comcellsignal.com

Asparagine as a Host Signal in Pathogenesis

Asparagine, a non-essential amino acid in humans, plays a critical role as a signaling molecule in the complex interactions between hosts and pathogens. wikipedia.org Research has identified asparagine as a specific host-derived signal that can trigger virulence gene expression in certain pathogenic microbes. A notable example is the fungus Nectria haematococca, a pathogen of pea plants. In this pathosystem, the fungus responds to specific chemical cues from the host to activate genes necessary for successful infection. pnas.org

Studies have demonstrated that asparagine, along with homoserine, acts as a key signal from the pea plant that induces the expression of pelD, a gene encoding a pectin-lysing enzyme crucial for the fungus's pathogenic process. pnas.org The fungus appears to have evolved a mechanism to sense the host's tissue environment by recognizing these amino acids, which are present in high concentrations during germination—the precise time when infection typically occurs. pnas.org

To identify the specific inducer molecules from host tissue, researchers utilized biochemical fractionation and analysis. Dansyl derivatization was employed as a critical step in confirming the identity of the active compound. After purifying the inducer from pea exudate, it was derivatized with dansyl chloride. The resulting dansylated compound was then compared chromatographically to a dansyl-asparagine standard. The analysis showed that the dansylated inducer co-migrated with the dansyl-asparagine standard, providing strong evidence that the host signal was indeed asparagine. pnas.org Further confirmation was achieved by treating the purified inducer with the enzyme asparaginase, which eliminated its biological activity. pnas.org

The dose-response experiments revealed the concentration of asparagine required to elicit the pathogenic response in N. haematococca, highlighting the sensitivity of this signaling system.

Table 1: Dose-Response of pelD Gene Induction by Asparagine in Nectria haematococca

| Asparagine Concentration (µM) | Level of pelD Induction (% of Maximum) |

|---|---|

| 0 | 0 |

| 10 | ~20 |

| 50 | ~60 |

| 100 | ~85 |

| 200 | 100 |

Data is representative of dose-response findings described in pathogenesis research. pnas.org

Investigating Asparagine's Biological Roles via Dansyl Derivatization

This compound is a fluorescent derivative of the amino acid asparagine, synthesized by reacting L-asparagine with dansyl chloride. ontosight.ai This derivatization imparts a highly fluorescent property to the otherwise non-emissive asparagine molecule, making this compound an invaluable probe for a variety of biochemical and cellular investigations. ontosight.ainih.gov The dansyl group is a fluorophore that emits strong fluorescence, typically with an excitation maximum around 340 nm and an emission maximum near 520 nm, although these values can be sensitive to the local environment. ontosight.ainih.gov This fluorescence allows for the sensitive detection and quantification of asparagine, enabling researchers to explore its multifaceted biological roles.

The primary applications of this compound in biochemical research stem from its utility as a fluorescent tracer and probe. These applications allow for detailed investigations into asparagine metabolism, transport, and incorporation into proteins.

Fluorescence Spectroscopy and Microscopy: this compound's fluorescent properties are central to its use. In spectroscopy, it can be used to quantify the concentration of asparagine in biological samples or to study the binding of asparagine to enzymes and transport proteins. ontosight.ai In fluorescence microscopy, this compound allows for the visualization and tracking of asparagine within cells and tissues. ontosight.ai This can reveal information about its subcellular localization, uptake kinetics, and involvement in specific metabolic pathways, providing spatial and temporal insights into its function.

Chromatographic Analysis: Dansylation is a well-established pre-column derivatization technique in High-Performance Liquid Chromatography (HPLC). researchgate.net By tagging asparagine with the dansyl group, its detection by fluorescence detectors is greatly enhanced. This method is used to accurately measure the concentration of free asparagine in various biological matrices, from plant tissues to human physiological fluids, aiding studies on nitrogen metabolism and nutritional status. pnas.orgresearchgate.net

Peptide and Protein Analysis: this compound can be used as a building block in peptide synthesis to introduce a fluorescent label at a specific site. ontosight.ai Furthermore, the dansylation of amino acids is a classic method for N-terminal amino acid analysis of proteins and peptides, helping to determine their sequence and structure.

By enabling the visualization and quantification of asparagine, dansyl derivatization provides a powerful tool to dissect its roles in fundamental processes such as nitrogen transport in plants, T-cell activation, and the metabolic dependencies of cancer cells. pnas.orgbiorxiv.orgmdpi.com

Table 2: Applications of this compound in Biochemical Investigations

| Application | Technique(s) | Biological Question Addressed |

|---|---|---|

| Quantification | Fluorescence Spectroscopy, HPLC | What is the concentration of free asparagine in a biological sample? |

| Localization | Fluorescence Microscopy | Where is asparagine located or transported within a cell or tissue? |

| Interaction Studies | Fluorescence Spectroscopy (e.g., binding assays) | How does asparagine interact with enzymes or transporter proteins? |

| Structural Analysis | N-terminal Sequencing | Is asparagine the N-terminal residue of a specific peptide or protein? |

This table summarizes the main investigational uses of this compound. pnas.orgontosight.airesearchgate.net

Advanced Spectroscopic Characterization of Dansyl Asparagine Systems

Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary tool for investigating dansyl asparagine due to the high sensitivity of the dansyl fluorophore to its surroundings.

The fluorescence quantum yield (ΦF) of a fluorophore, which is the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing its efficiency. For dansyl derivatives, the quantum yield is highly dependent on the solvent environment. Generally, the quantum yield of dansylamides decreases in polar solvents. This phenomenon is often attributed to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state, which is stabilized by polar solvent molecules.

The determination of quantum yields is typically performed using a comparative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield under identical experimental conditions. uci.edu It is crucial to work with concentrations where the absorbance does not exceed 0.1 in a 10 mm cuvette to avoid inner filter effects and self-quenching. uci.edu

Table 1: Illustrative Fluorescence Quantum Yields of a Dansyl Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (ΦF) |

| Dioxane | 2.2 | 0.70 |

| Chloroform | 4.8 | 0.55 |

| Ethyl Acetate (B1210297) | 6.0 | 0.42 |

| Acetone (B3395972) | 20.7 | 0.31 |

| Acetonitrile (B52724) | 37.5 | 0.28 |

| Water | 80.1 | 0.04 |

Note: This table provides representative data for a generic dansyl derivative to illustrate the trend. Actual values for this compound may vary.

This compound exhibits significant solvatochromism, meaning its absorption and, more prominently, its emission spectra shift in response to changes in solvent polarity. unl.ptresearchgate.net As the polarity of the solvent increases, the emission maximum of the dansyl group undergoes a pronounced bathochromic (red) shift. researchgate.net This is due to the larger dipole moment of the excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules. unl.pt

This property makes this compound an excellent probe for studying the polarity of its local environment, such as the binding sites of proteins or the structure of lipid bilayers. nih.gov For instance, a blue-shift in the emission spectrum of this compound when it binds to a protein suggests that the binding site is more hydrophobic than the aqueous solvent.

The relationship between the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) and solvent polarity can be described by the Lippert-Mataga equation, which provides a method to estimate the change in dipole moment upon excitation. eurjchem.com

Time-resolved fluorescence spectroscopy provides insights into the dynamic processes that occur on the nanosecond timescale following excitation. nih.govuohyd.ac.in For this compound, this technique can be used to study the conformational dynamics of peptides and proteins. pnas.org By measuring the fluorescence lifetime and rotational correlation times, information about the size, shape, and flexibility of the molecule or its local environment can be obtained. nih.gov

In studies involving fluorescence resonance energy transfer (FRET), this compound can act as an acceptor chromophore. pnas.org The efficiency of energy transfer from a donor fluorophore to the dansyl group is dependent on the distance between them, allowing for the measurement of intramolecular distances and the characterization of conformational changes. pnas.org For example, time-resolved fluorescence measurements have been used to assess the impact of glycosylation on the conformational dynamics of oligopeptides containing this compound. pnas.org

Solvatochromism and Environment-Sensitive Fluorescence

UV-Vis Absorption Spectroscopy for this compound Quantification and Stability

UV-Vis absorption spectroscopy is a fundamental technique for the quantification and stability assessment of this compound. unchainedlabs.comwalshmedicalmedia.com The dansyl group has a characteristic absorption spectrum in the UV region. iosrjournals.org According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. unchainedlabs.com This relationship allows for the accurate determination of the concentration of this compound in solution.

UV-Vis spectroscopy is also employed to monitor the stability of this compound under various conditions, such as changes in pH or temperature. walshmedicalmedia.com Degradation of the compound can be detected by changes in the absorption spectrum, such as a decrease in the intensity of the characteristic absorption bands or the appearance of new bands corresponding to degradation products. This technique is crucial in quality control and during the development of assays involving this compound. walshmedicalmedia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy can confirm the chemical structure by providing information about the chemical environment of each atom. nih.gov

In a study identifying plant-derived signaling molecules, the structure of a compound was confirmed as asparagine by comparing its ¹H and ¹³C NMR shifts with those of an authentic sample. nih.gov The subsequent dansylation of this compound and analysis by 2D TLC further verified its identity. nih.gov NMR can also be used to study the interactions between this compound and other molecules. Changes in the chemical shifts or the appearance of nuclear Overhauser effects (NOEs) upon binding can provide detailed information about the binding interface and the conformation of the complex.

Circular Dichroism (CD) Spectroscopy for Structural Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. biorxiv.org This technique is particularly useful for studying the secondary structure of chiral molecules like peptides and proteins. elte.hunih.gov

Emerging Research Avenues and Future Directions for Dansyl Asparagine Studies

Novel Derivatization Strategies and Conjugates

The unique fluorescent properties of Dansyl asparagine make it an ideal candidate for the development of advanced probes and conjugates. Researchers are actively pursuing novel derivatization strategies to enhance its capabilities and broaden its applications.

Integration with Nanomaterials for Enhanced Fluorescence (e.g., Ag@SiO2 Core-Shell Nanostructures)

A significant area of emerging research is the integration of this compound and other dansyl derivatives with nanomaterials to amplify their fluorescent signals. This phenomenon, known as metal-enhanced fluorescence (MEF), leverages the interaction between fluorophores and plasmonic nanoparticles.

Recent studies have focused on the synthesis and characterization of dansyl-labelled silver-silica (Ag@SiO2) core-shell nanostructures. mdpi.comnih.govresearchgate.net In this design, a silver nanoparticle core is encapsulated in a silica (B1680970) shell, which is then functionalized with a dansyl-containing molecule. The silica shell acts as a crucial spacer, preventing the quenching of fluorescence that can occur if the fluorophore is too close to the metal surface. mdpi.comresearchgate.net The surface plasmon resonance of the silver nanoparticles creates an enhanced electromagnetic field, which in turn excites the dansyl fluorophore more efficiently, leading to a significant increase in fluorescence intensity.

One study reported an 87-fold increase in the fluorescence intensity of a dansyl dye when a nanocomposite was deposited on a semitransparent silver mirror compared to a standard glass slide. mdpi.comnih.gov The fluorescence enhancement is attributed to the electromagnetic coupling between the plasmons on the silver core's surface and the dansyl probes attached to the silica shell. mdpi.com Similar enhancements have been observed with gold-silica (Au@SiO2) core-shell nanostructures modified with dansyl chloride, where a 12-fold increase in fluorescence intensity was reported. mdpi.com These findings highlight the potential of such nanocomposites as sensitive plasmonic platforms for various applications, including biosensing. mdpi.comnih.govresearchgate.net The ability to tune the thickness of the silica shell allows for precise control over the distance between the metal core and the fluorophore, optimizing the MEF effect. mdpi.com

| Nanostructure | Fluorophore | Fluorescence Enhancement Factor | Reference |

| Ag@SiO2 Core-Shell | Dansyl derivative | ~87-fold | mdpi.comnih.gov |

| Ag@SiO2 Core-Shell | Dansyl derivative | ~14-fold (direct coupling) | mdpi.com |

| Au@SiO2 Core-Shell | Dansyl derivative | ~12-fold | mdpi.com |

Development of Multi-Functional Probes

The development of multi-functional probes based on this compound and related dansylated compounds is another promising research frontier. These probes are designed to perform multiple tasks simultaneously, such as imaging and targeted drug delivery.

Dansylated amino acids, including Dansyl-L-asparagine, have been instrumental in mapping the drug-binding sites of human serum albumin (HSA). researchgate.netnih.gov HSA possesses two primary drug-binding sites, and specific dansylated amino acids exhibit preferential binding to one site over the other. researchgate.netnih.gov For instance, Dansyl-L-asparagine is known to be specific for drug site 1. nih.gov This specificity allows for the development of probes that can not only visualize HSA but also act as targeted delivery vehicles for therapeutic agents to specific sites on the albumin molecule.

Furthermore, research into dansyl-based probes extends to the detection of specific biomolecules. For example, a novel fluorescent probe, DN-C, was developed for the selective detection of cysteine. rsc.org Another study reported a "turn-on" fluorescent probe based on a dansyl triarginine peptide for imaging gangliosides on cell membranes. acs.org These examples, while not exclusively using this compound, demonstrate the broader strategy of creating multi-functional probes by conjugating the dansyl group to various molecules to achieve specific biological targeting and reporting. The synthesis of sulfonamides by coupling dansyl chloride with primary amines is a versatile method for creating libraries of such potential therapeutic agents. nih.gov

High-Throughput Screening Methodologies Employing this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of thousands of compounds. protocols.ioresearchgate.net The fluorescent properties of this compound make it a valuable tool in the development of HTS assays, particularly for processes involving amino acids.

HTS assays often rely on fluorescent probes to generate a detectable signal upon interaction with a target molecule or enzyme. protocols.ioresearchgate.net For instance, a simple and rapid screening method for amino acid dehydrogenases has been developed using a competitive binding assay with a fluorescent dye. nih.gov While this specific example used a different fluorophore, the principle can be readily adapted to use this compound for screening enzymes that recognize or modify asparagine.

A significant application lies in the screening for protein stability, particularly against deamidation, a common post-translational modification where an asparagine residue is converted to aspartic acid or isoaspartic acid. nih.govnih.gov This modification can impact the efficacy and safety of therapeutic proteins. An HTS assay has been developed to characterize asparagine deamidation in antibody variants. nih.gov By incorporating this compound or using dansyl-based probes to monitor the chemical environment around asparagine residues, it is possible to screen large libraries of protein variants for enhanced stability. The change in fluorescence upon deamidation would provide a direct readout of the reaction's progress.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly vital in understanding the behavior of molecules at the atomic level. These techniques are being applied to dansylated amino acids to elucidate their interactions with other molecules, which can guide the design of new probes and experiments.